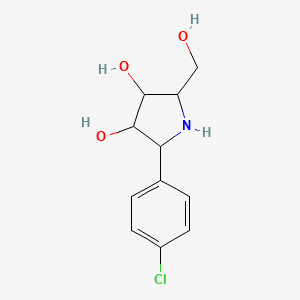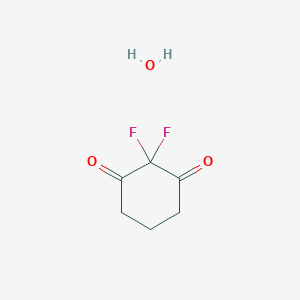
C.I. Basic red 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Basic Red 35 is a synthetic dye belonging to the class of basic dyes, also known as cationic dyes. These dyes are characterized by their ability to form ionic bonds with negatively charged substrates, such as acrylic fibers. This compound is known for its brilliant red hue and is commonly used in the textile industry for dyeing acrylic fibers, wool, and silk.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Red 35 typically involves the condensation of aromatic amines with aldehydes or ketones, followed by a series of chemical reactions to introduce the desired chromophore. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the formation of the desired dye structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the dye. After the synthesis, the dye is purified through filtration, crystallization, and drying processes to obtain the final product in powder or liquid form.
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Basic Red 35 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other simpler aromatic compounds.
Applications De Recherche Scientifique
C.I. Basic Red 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
Mécanisme D'action
The mechanism of action of C.I. Basic Red 35 involves its ability to form ionic bonds with negatively charged substrates. The dye molecules interact with the substrate through electrostatic attractions, leading to the formation of stable complexes. This interaction is facilitated by the presence of cationic groups in the dye structure, which enhance its affinity for negatively charged surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Basic Red 1
- C.I. Basic Red 18
- C.I. Basic Red 46
Comparison
C.I. Basic Red 35 is unique in its specific hue and intensity compared to other basic red dyes. While C.I. Basic Red 1 and C.I. Basic Red 18 also produce red shades, they differ in their chemical structures and application properties. C.I. Basic Red 46, on the other hand, is known for its use in different industrial applications and may have different fastness properties compared to this compound.
Propriétés
Numéro CAS |
12221-59-9 |
|---|---|
Formule moléculaire |
C9H6O4 |
Poids moléculaire |
0 |
Synonymes |
C.I. Basic red 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
